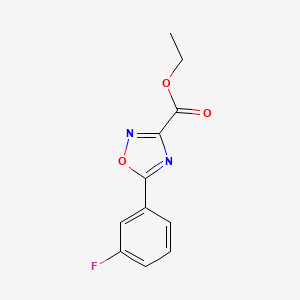

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJQFAPQITVEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate with a suitable dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Oxadiazoles have garnered attention for their potential as anticancer agents. Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, compounds derived from oxadiazoles have shown significant growth inhibition in glioblastoma cells and other cancer types. A study indicated that certain oxadiazole derivatives exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Antidiabetic Properties

Research has also highlighted the antidiabetic potential of oxadiazole derivatives. In vivo studies using Drosophila melanogaster models demonstrated that certain synthesized oxadiazoles significantly reduced glucose levels, indicating their potential as anti-diabetic agents .

Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can exhibit potent activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use in treating infections .

Agricultural Science

Pesticidal Applications

The unique chemical structure of oxadiazoles makes them suitable candidates for developing new pesticides. Their efficacy against pests and pathogens can be attributed to their ability to disrupt biological processes in target organisms. Research indicates that certain oxadiazole derivatives possess insecticidal properties, which can be harnessed in agricultural applications to enhance crop protection .

Material Science

Fluorescent Materials

Oxadiazoles are also used in the development of fluorescent materials due to their photophysical properties. This compound can be incorporated into polymer matrices to create materials with desirable optical characteristics for applications in sensors and imaging technologies .

Comparative Data Table

Case Studies

-

Anticancer Efficacy Study

A recent study synthesized various oxadiazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that this compound showed promising results with significant cell apoptosis observed through colony formation assays. -

Antidiabetic Research

In an investigation involving genetically modified Drosophila, certain oxadiazoles were found to lower glucose levels significantly compared to control groups. This suggests a mechanism that could be further explored for developing new diabetic treatments. -

Antimicrobial Screening

A comprehensive antimicrobial study evaluated the efficacy of several oxadiazole derivatives against pathogenic microorganisms. The results showed that some compounds exhibited low minimum inhibitory concentrations (MICs), indicating strong antimicrobial activity.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with the fluorine atom at a different position on the phenyl ring.

Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.

Biological Activity

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This compound features a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group and an ethyl carboxylate moiety. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

- Molecular Formula : CHFNO

- Molecular Weight : 236.20 g/mol

- CAS Number : 1274477-51-8

The biological activity of this compound is attributed to its ability to interact with various molecular targets in cells. The oxadiazole ring is known for its role in modulating enzyme activity and receptor interactions. This compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound demonstrates cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | < 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest and apoptosis induction |

The compound exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin at certain concentrations, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against biofilms |

| Escherichia coli | 64 µg/mL | Inhibition of growth |

| Pseudomonas aeruginosa | 128 µg/mL | Moderate activity |

These results underscore the compound's potential as an antimicrobial agent .

Case Studies

- Cytotoxicity Assessment : A study involving the treatment of MCF-7 cells with this compound showed a dose-dependent increase in apoptotic markers such as caspase-3 cleavage and p53 expression levels .

- Antimicrobial Efficacy : In vitro testing against various bacterial strains demonstrated that the compound could inhibit microbial growth effectively at lower concentrations than many existing antibiotics .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions involving substituted amidoximes and activated esters. For example, a two-step procedure may involve:

- Step 1: Condensation of 3-fluorobenzamidoxime with ethyl chlorooxoacetate in a polar solvent (e.g., ethanol or DMF) under reflux.

- Step 2: Cyclization under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

Critical factors affecting yield include:

- Temperature: Prolonged heating (>100°C) may lead to ester hydrolysis or decomposition.

- Catalysts: Use of NaHCO₃ or K₂CO₃ improves cyclization efficiency .

- Solvent: DMF enhances reactivity but requires careful purification to avoid byproducts.

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

- ¹H/¹³C NMR: The 3-fluorophenyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling at ~7.2–7.8 ppm) .

- X-ray crystallography: Reveals conformation of the oxadiazole ring and fluorine-substituted phenyl group. For example, dihedral angles between the oxadiazole and phenyl rings can indicate steric or electronic effects .

- Mass spectrometry (ESI-MS): A molecular ion peak at m/z 265.1 [M+H]⁺ confirms the molecular formula C₁₁H₉FN₂O₃ .

Advanced Research Questions

Q. What role does the 3-fluorophenyl substituent play in modulating the compound’s electronic properties and reactivity?

The electron-withdrawing fluorine substituent:

- Enhances electrophilicity at the oxadiazole ring, making it reactive toward nucleophiles (e.g., in amide coupling reactions).

- Influences π-π stacking interactions in crystal structures, as seen in weak C–H···F hydrogen bonds that stabilize molecular packing .

- Alters metabolic stability in biological studies by reducing oxidative metabolism at the phenyl ring.

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?

Discrepancies may arise from:

- Dynamic vs. static structures: Solution-phase NMR may average conformational states, while X-ray data reflect a single crystal lattice conformation.

- Tautomerism: The oxadiazole ring’s tautomeric forms (e.g., keto-enol) can differ in solution vs. solid state.

Q. Methodological strategies :

- Variable-temperature NMR to detect dynamic behavior.

- DFT calculations to compare theoretical and experimental bond lengths/angles .

- Complementary techniques: Pair IR spectroscopy (C=O/C=N stretches) with X-ray data to confirm tautomeric forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on structurally related oxadiazole derivatives:

- Hazards: Skin/eye irritation (H315/H319), respiratory irritation (H335) .

- Protective measures:

- Use nitrile gloves and fume hoods during synthesis.

- In case of exposure, rinse eyes with water for 15+ minutes and seek medical evaluation .

- Waste disposal: Incinerate at high temperatures (>800°C) to avoid releasing toxic fluorinated byproducts.

Key Research Gaps and Recommendations

- Mechanistic studies: Elucidate the role of fluorine in stabilizing transition states during cyclization.

- Biological profiling: Screen for kinase inhibition (e.g., Aurora kinases) given structural parallels to AZD1152 analogs .

- Advanced crystallization: Explore co-crystallization with biologically relevant targets to study binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.